Cas no 2228221-28-9 (3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid)

3-Amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid is a structurally unique amino acid derivative featuring a cyclopropylmethyl-substituted 1,2,3-triazole moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile building block for peptidomimetics or bioactive molecules. The cyclopropyl group enhances metabolic stability, while the triazole ring offers opportunities for further functionalization via click chemistry. The presence of both amino and carboxylic acid functionalities allows for integration into peptide backbones or conjugation with other pharmacophores. Its rigid structure may contribute to improved target selectivity in ligand design. The compound's synthetic accessibility and modularity make it a valuable intermediate for exploring structure-activity relationships in pharmaceutical research.
3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid structure
2228221-28-9 structure
Product name:3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid
CAS No:2228221-28-9
MF:C9H14N4O2
Molecular Weight:210.233061313629
CID:6202392
PubChem ID:165970888

3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid
    • EN300-1755782
    • 3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
    • 2228221-28-9
    • インチ: 1S/C9H14N4O2/c10-3-7(9(14)15)8-5-13(12-11-8)4-6-1-2-6/h5-7H,1-4,10H2,(H,14,15)
    • InChIKey: XJYWDZREHIULHK-UHFFFAOYSA-N
    • SMILES: OC(C(CN)C1=CN(CC2CC2)N=N1)=O

計算された属性

  • 精确分子量: 210.11167570g/mol
  • 同位素质量: 210.11167570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -3.3
  • トポロジー分子極性表面積: 94Ų

3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1755782-5g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
5g
$4890.0 2023-09-20
Enamine
EN300-1755782-10.0g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
10g
$7250.0 2023-05-23
Enamine
EN300-1755782-2.5g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
2.5g
$3304.0 2023-09-20
Enamine
EN300-1755782-1.0g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
1g
$1686.0 2023-05-23
Enamine
EN300-1755782-1g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
1g
$1686.0 2023-09-20
Enamine
EN300-1755782-0.25g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
0.25g
$1551.0 2023-09-20
Enamine
EN300-1755782-0.05g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
0.05g
$1417.0 2023-09-20
Enamine
EN300-1755782-0.1g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
0.1g
$1484.0 2023-09-20
Enamine
EN300-1755782-5.0g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
5g
$4890.0 2023-05-23
Enamine
EN300-1755782-0.5g
3-amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid
2228221-28-9
0.5g
$1619.0 2023-09-20

3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid 関連文献

3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acidに関する追加情報

3-Amino-2-[1-(Cyclopropylmethyl)-1H-1,2,3-Triazol-4-Yl]Propanoic Acid: A Comprehensive Overview

3-Amino-2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propanoic acid, also identified by the CAS number NO 2228221-28-9, is a chemically synthesized compound that has garnered significant attention in the fields of pharmacology and organic synthesis. This compound is notable for its unique structural features and potential applications in drug development.

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the 3-position and a substituted triazole ring at the 4-position of the cyclopropylmethyl group. The presence of the triazole ring introduces interesting electronic properties and enhances the compound's ability to interact with biological targets, making it a promising candidate for various therapeutic applications.

Recent studies have focused on the synthesis and characterization of this compound, particularly its stability under different conditions and its reactivity towards various biochemical pathways. Researchers have employed advanced spectroscopic techniques such as NMR and mass spectrometry to elucidate its molecular structure and confirm its identity.

In terms of pharmacological applications, 3-amino-propanoic acid derivatives have been explored for their potential as inhibitors of certain enzymes and receptors involved in disease pathways. The cyclopropylmethyl group in this compound has been shown to enhance its bioavailability and reduce off-target effects, which are critical factors in drug design.

Moreover, the triazole ring in this molecule has been identified as a key structural element that facilitates hydrogen bonding interactions with biological macromolecules. This property has led to investigations into its role as a scaffold for developing new classes of drugs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution reactions and cyclization steps to form the triazole ring. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for preclinical testing.

In conclusion, 3-amino-propanoic acid derivatives like this one represent a promising avenue for drug discovery due to their unique chemical properties and potential therapeutic applications. Continued research into their structure-function relationships will undoubtedly shed more light on their potential uses in medicine.

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